molecular formula C19H12N2O2S B14564501 2-[2-(4-Nitrophenyl)ethenyl]naphtho[2,3-D][1,3]thiazole CAS No. 62001-67-6

2-[2-(4-Nitrophenyl)ethenyl]naphtho[2,3-D][1,3]thiazole

Cat. No.: B14564501
CAS No.: 62001-67-6
M. Wt: 332.4 g/mol
InChI Key: LEKYHTFGKJTJEV-UHFFFAOYSA-N
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Description

2-[2-(4-Nitrophenyl)ethenyl]naphtho[2,3-D][1,3]thiazole is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a naphtho[2,3-D][1,3]thiazole core with a 2-(4-nitrophenyl)ethenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Nitrophenyl)ethenyl]naphtho[2,3-D][1,3]thiazole typically involves the condensation of 2-aminothiophenol with 2-naphthaldehyde, followed by the introduction of the 4-nitrophenyl group through a Wittig reaction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Nitrophenyl)ethenyl]naphtho[2,3-D][1,3]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(4-Nitrophenyl)ethenyl]naphtho[2,3-D][1,3]thiazole is primarily related to its ability to interact with biological macromolecules. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Nitrophenyl)ethenyl]naphtho[2,3-D][1,3]thiazole is unique due to the presence of both the naphtho[2,3-D][1,3]thiazole core and the 4-nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

62001-67-6

Molecular Formula

C19H12N2O2S

Molecular Weight

332.4 g/mol

IUPAC Name

2-[2-(4-nitrophenyl)ethenyl]benzo[f][1,3]benzothiazole

InChI

InChI=1S/C19H12N2O2S/c22-21(23)16-8-5-13(6-9-16)7-10-19-20-17-11-14-3-1-2-4-15(14)12-18(17)24-19/h1-12H

InChI Key

LEKYHTFGKJTJEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)N=C(S3)C=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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